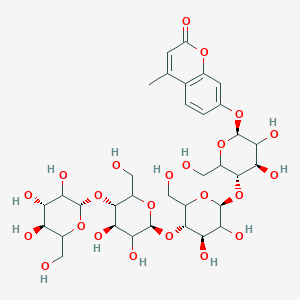

4-Methylumbelliferyl |A-D-Cellotetroside

Description

BenchChem offers high-quality 4-Methylumbelliferyl |A-D-Cellotetroside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl |A-D-Cellotetroside including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZKXHJJYJMLH-VTVLNYHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858114 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84325-19-9 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

mechanism of 4-MU-cellotetroside hydrolysis by cellulases

An In-depth Technical Guide to the Hydrolysis of 4-MU-Cellotetroside by Cellulases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic hydrolysis of cellulose, the planet's most abundant biopolymer, is a cornerstone of biotechnology, with applications ranging from biofuel production to pharmaceutical development. Understanding the kinetics and mechanisms of cellulolytic enzymes is paramount for optimizing these processes. Fluorogenic substrates, such as 4-methylumbelliferyl-β-D-cellotetroside (4-MU-cellotetroside), provide a highly sensitive and continuous method for assaying cellulase activity. This guide offers a detailed exploration of the molecular mechanism by which cellulases hydrolyze this synthetic substrate, discusses the synergistic interplay between different cellulase classes, presents a robust experimental protocol for activity measurement, and provides insights into data interpretation.

Introduction: The Key Players in Cellulose Degradation

Cellulose is a linear polymer of β-(1,4)-linked D-glucose units, forming crystalline microfibrils that are highly resistant to degradation.[1] Nature has evolved a sophisticated enzymatic system, collectively known as cellulases, to deconstruct this resilient structure.[2] This system primarily consists of three synergistic enzyme classes:[2][3]

-

Endo-1,4-β-D-glucanases (EGs): These enzymes act on the internal regions of a cellulose chain, randomly cleaving β-1,4-glycosidic bonds.[2][4] This action rapidly decreases the polymer's length and generates new chain ends for other cellulases to act upon.

-

Exo-1,4-β-D-glucanases (or Cellobiohydrolases, CBHs): These enzymes processively cleave cellobiose (a disaccharide of glucose) units from the ends of the cellulose chains.[3][5] They can act from either the reducing or non-reducing end.

-

β-Glucosidases (BGs): These enzymes complete the hydrolysis by breaking down cellobiose and other short cello-oligosaccharides into glucose.[2] This step is crucial as cellobiose is a potent inhibitor of both endo- and exoglucanases.[6]

The synergistic action of these three enzyme types is essential for the efficient conversion of crystalline cellulose into fermentable sugars.[1][5]

To study these enzymes, researchers often employ small, soluble substrates that mimic portions of the cellulose polymer. 4-MU-cellotetroside is a premier example of such a tool, designed for high-throughput screening and detailed kinetic analysis.

The Substrate: 4-Methylumbelliferyl-β-D-Cellotetroside

4-MU-cellotetroside is a synthetic compound consisting of four β-(1,4)-linked glucose units (a cellotetraose chain) attached via a glycosidic bond to a fluorophore, 4-methylumbelliferone (4-MU).

-

Structure: Glc-β-(1,4)-Glc-β-(1,4)-Glc-β-(1,4)-Glc-O-(4-Methylumbelliferone)

-

Principle of Detection: In its intact, glycosidically-linked form, the 4-MU molecule is essentially non-fluorescent. The enzymatic cleavage of the bond linking the sugar chain to the 4-MU moiety releases the free fluorophore.[7] When excited by light at ~365 nm, free 4-methylumbelliferone emits a strong fluorescent signal at ~450 nm, particularly under alkaline conditions.[8] The rate of increase in fluorescence is directly proportional to the rate of enzymatic hydrolysis.

This fluorogenic nature allows for extremely sensitive and continuous measurement of enzyme activity, far surpassing the sensitivity of traditional reducing sugar assays.

The Core Mechanism: A Multi-Step Enzymatic Cascade

The hydrolysis of 4-MU-cellotetroside is not a single-step event. It requires the sequential action of cellulolytic enzymes to release the terminal 4-MU group. While exoglucanases can theoretically act on this substrate, its short length makes it a prime target for endoglucanases .

The likely sequence of events is as follows:

-

Initial Endolytic Cleavage: An endoglucanase binds to the 4-MU-cellotetroside molecule and cleaves one of the internal β-1,4-glycosidic bonds. This initial hydrolysis does not release the fluorescent 4-MU. Instead, it generates smaller 4-MU-linked oligosaccharides, such as 4-MU-cellobioside or 4-MU-glucoside, along with cellobiose or glucose.

-

Secondary Hydrolysis: The newly formed, shorter 4-MU-saccharides become substrates for further enzymatic attack. This can be carried out by the same endoglucanase, other cellulases, or, critically, by β-glucosidases present in the enzyme mixture.

-

Fluorophore Release: The final, rate-limiting step for fluorescence generation is the cleavage of the bond between the last glucose residue and the 4-methylumbelliferone molecule. This liberates free 4-MU.

The overall measured activity is therefore a composite of the rates of these sequential reactions. For a complex cellulase mixture, the assay effectively measures the system's overall ability to degrade small, soluble oligosaccharides.

Figure 1: The multi-step hydrolysis of 4-MU-cellotetroside.

The Complicating Role of Transglycosylation

A noteworthy characteristic of many cellulases (glycoside hydrolases) is their ability to perform transglycosylation in addition to hydrolysis.[9] In this reaction, after the initial cleavage of a glycosidic bond, the resulting enzyme-sugar intermediate transfers the sugar chain not to a water molecule (hydrolysis), but to another sugar molecule (the acceptor).[10][11]

When using 4-MU-cellotetroside, this can lead to the formation of longer 4-MU-oligosaccharides or other complex products, which may be hydrolyzed at different rates.[12] This phenomenon is particularly evident at high substrate concentrations and can lead to non-linear reaction kinetics. While often a minor pathway in dilute assay conditions, its potential must be recognized when analyzing detailed kinetic data.

A Self-Validating Protocol for Cellulase Activity Measurement

This protocol is designed to be a robust and self-validating system for quantifying cellulase activity using 4-MU-cellotetroside. The inclusion of a 4-MU standard curve is critical for converting relative fluorescence units (RFUs) into absolute molar amounts, making the data comparable across experiments and laboratories.

Required Reagents and Materials

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (or other optimal pH for the enzyme). Rationale: This buffer provides a stable pH environment optimal for most fungal cellulases.

-

Substrate Stock Solution: 10 mM 4-MU-β-D-cellotetroside in DMSO. Store at -20°C. Rationale: DMSO is used to dissolve the hydrophobic substrate. A high-concentration stock minimizes the amount of organic solvent in the final reaction.

-

Enzyme Preparations: Cellulase samples, diluted to an appropriate concentration in Assay Buffer.

-

Stop Buffer: 1.0 M Glycine-Carbonate, pH 10.0. Rationale: The high pH immediately denatures the enzyme, stopping the reaction. It also ensures the complete deprotonation of the 4-MU phenol group, maximizing its fluorescence.

-

4-MU Standard Stock: 1 mM 4-Methylumbelliferone in DMSO. Store at -20°C.

-

Equipment: 96-well black microplates (for fluorescence), multichannel pipettes, fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm), incubator.

Experimental Workflow

Figure 2: Experimental workflow for the fluorometric cellulase assay.

Step-by-Step Procedure

Part A: 4-MU Standard Curve

-

Prepare a series of dilutions of the 1 mM 4-MU Standard Stock in Assay Buffer to yield concentrations from 0 µM to 50 µM.

-

In a 96-well black plate, add 100 µL of each standard dilution in triplicate.

-

Add 100 µL of Stop Buffer to each well.

-

Read the fluorescence as described below. This curve will be used to convert RFU to moles of product.

Part B: Enzyme Assay

-

Add 50 µL of Assay Buffer to each well of a 96-well black plate.

-

Add 25 µL of the diluted enzyme samples to the appropriate wells. Include a "no-enzyme" control (add 25 µL of Assay Buffer instead).

-

Cover the plate and pre-incubate at the desired temperature (e.g., 50°C) for 5 minutes. Rationale: This ensures the reaction starts at the correct temperature.

-

Prepare a working substrate solution by diluting the 10 mM stock to 400 µM in Assay Buffer.

-

Start the reaction by adding 25 µL of the working substrate solution to all wells. The final reaction volume is 100 µL, and the final substrate concentration is 100 µM.

-

Incubation:

-

For Kinetic Measurement: Immediately place the plate in a pre-heated microplate reader and measure fluorescence every minute for 30-60 minutes. The activity is the slope of the linear portion of the RFU vs. time plot.

-

For Endpoint Measurement: Incubate the plate at 50°C for a fixed time (e.g., 30 minutes). Ensure this time falls within the linear range of the reaction, which should be determined empirically.

-

-

Stop the reaction by adding 100 µL of Stop Buffer to all wells.

-

Read the final fluorescence in the plate reader (Ex: 365 nm, Em: 450 nm).

Data Analysis

-

Subtract the average fluorescence of the "no-enzyme" control from all experimental readings.

-

Plot the standard curve of RFU vs. [4-MU] (µM). Determine the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).

-

For endpoint assays, convert the net RFU of each sample to µM of 4-MU produced using the standard curve: [4-MU] (µM) = Net RFU / slope.

-

Calculate the enzyme activity, typically expressed in µmol/min/mL (or U/mL).

Activity (U/mL) = ([4-MU] produced (µM) / Incubation Time (min)) * (Reaction Volume (mL) / Enzyme Volume (mL)) * (1 µmol / 1000 µmol)

Data Presentation and Interpretation

To ensure clarity and comparability, quantitative data should be summarized in tables.

Table 1: Properties of Key Enzymatic Players

| Enzyme Class | EC Number | Primary Action on Cellulose | Role in 4-MU-Cellotetroside Hydrolysis |

|---|---|---|---|

| Endoglucanase | 3.2.1.4 | Random internal cleavage of β-1,4 bonds | Primary initiator of hydrolysis |

| Exoglucanase | 3.2.1.91 | Processive cleavage from chain ends | Secondary degradation of intermediates |

| β-Glucosidase | 3.2.1.21 | Hydrolysis of cellobiose and small oligomers | Crucial for final 4-MU release |

Table 2: Spectroscopic Properties of 4-Methylumbelliferone (4-MU)

| State | Excitation λmax (nm) | Emission λmax (nm) | Notes |

|---|---|---|---|

| Glycosidically Bound | ~320 | Weak / None | Fluorescence is quenched. |

| Free (Acidic pH) | ~360 | ~445 | Moderately fluorescent. |

| Free (Alkaline pH, >9) | ~365 | ~450 | Strongly fluorescent (phenolate ion). |

Trustworthiness & Causality: The protocol is designed as a self-validating system. The standard curve directly links the measured signal (fluorescence) to a known quantity of product, eliminating ambiguity from instrument settings. The use of a stop buffer provides a defined endpoint and maximizes the signal, enhancing accuracy and reproducibility. Understanding that the assay measures a multi-step reaction is key to interpreting results from complex enzyme mixtures versus single purified enzymes. For instance, a purified endoglucanase might show low activity alone, but high activity when spiked with a β-glucosidase, demonstrating the synergistic mechanism at play.

Conclusion

The hydrolysis of 4-MU-cellotetroside is a powerful tool for probing cellulase activity. Its mechanism is a microcosm of natural cellulose degradation, involving an initial endolytic attack followed by subsequent hydrolytic steps to ultimately liberate the fluorophore. By understanding this multi-step process and employing carefully designed, self-validating protocols, researchers can generate highly sensitive and reproducible data. This enables the accurate characterization of novel cellulases, the optimization of enzyme cocktails for industrial applications, and the screening for inhibitors or enhancers relevant to drug development.

References

-

Driguez, H., & Vercauteren, J. (2003). Fluorescent cellulose microfibrils as substrate for the detection of cellulase activity. Biomacromolecules, 4(3), 634-640. [Link]

-

Bansal, N., & Sani, R. K. (2021). Cellulases: From Bioactivity to a Variety of Industrial Applications. Molecules, 26(13), 4047. [Link]

-

Wood, T. M., & Bhat, K. M. (1988). Study of the mode of action and site-specificity of the endo-(1→4)-β-d-glucanases of the fungus Penicillium pinophilum with normal, 1-3H-labelled, reduced and chromogenic cello-oligosaccharides. Methods in Enzymology, 160, 87-112. [Link]

-

Väljamäe, P., Sild, V., Pettersson, G., & Johansson, G. (2012). Endo-exo synergism in cellulose hydrolysis revisited. Journal of Biological Chemistry, 287(34), 28475-28484. [Link]

-

van der Walt, L., van der Westhuizen, J. N., & van Zyl, W. H. (2021). Revisiting the Phenomenon of Cellulase Action: Not All Endo- and Exo-Cellulase Interactions Are Synergistic. International Journal of Molecular Sciences, 22(3), 1253. [Link]

-

Fry, S. C. (2009). Activity and Action of Cell-Wall Transglycanases. Methods in Molecular Biology, 536, 145-168. [Link]

-

Wang, X., Wu, Y., & Zhou, Y. (2017). Transglycosylation, a new role for multifunctional cellulase in overcoming product inhibition during the cellulose hydrolysis. Bioengineered, 8(2), 129-132. [Link]

-

Megazyme. (n.d.). Cellulase Assay Procedure (Cellafluor Method). Retrieved from Megazyme website. [Link]

-

Hoppe, H. G. (1993). A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments. Applied and Environmental Microbiology, 59(11), 3592-3596. [Link]

-

ResearchGate. (n.d.). Principle of the 4-methylumbelliferyl-β-D-cellobioside (4-MUC) detection system. Retrieved from ResearchGate. [Link]

-

Collet, L., Delsaute, M., Simorre, L., Berrin, J. G., & Dumon, C. (2021). Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. Acta Crystallographica Section D: Structural Biology, 78(Pt 1), 1-13. [Link]

-

Taylor, E. J., et al. (2009). Structural insights into a unique cellulase fold and mechanism of cellulose hydrolysis. Proceedings of the National Academy of Sciences, 106(33), 13849-13854. [Link]

-

Klyosov, A. A. (2020). Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose. Biotechnology and Bioengineering, 117(12), 3843-3857. [Link]

-

Jeoh, T., & Walker, L. P. (2009). Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase. Biotechnology and Bioengineering, 104(4), 689-699. [Link]

Sources

- 1. Structural insights into a unique cellulase fold and mechanism of cellulose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellulases: From Bioactivity to a Variety of Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Endo-exo Synergism in Cellulose Hydrolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. Transglycosylation, a new role for multifunctional cellulase in overcoming product inhibition during the cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity and Action of Cell-Wall Transglycanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. | PDF or Rental [articles.researchsolutions.com]

Application Notes & Protocols for High-Throughput Screening of Fungal Cellulases

Introduction: Fungal cellulases are cornerstone enzymes in biotechnology, driving processes from biofuel production to textile manufacturing and food processing.[1][2] These enzymes catalyze the hydrolysis of cellulose, the planet's most abundant biopolymer, into fermentable sugars.[1][3] The relentless pursuit of more efficient, stable, and cost-effective cellulases necessitates the screening of vast libraries of fungal variants, whether from natural biodiversity mining or directed evolution experiments.[2][4] High-Throughput Screening (HTS) provides the essential technological framework to navigate this immense molecular diversity, enabling the rapid identification of superior enzyme candidates.

This guide provides an in-depth exploration of key HTS methodologies for fungal cellulases. It moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the practical insights needed to implement these protocols successfully. The methods are presented in a progression from qualitative plate-based assays to highly quantitative, automated, and ultra-high-throughput systems.

Chapter 1: Plate-Based Screening Assays: The Foundational Layer

Plate-based assays are the first line of screening, ideal for initial assessments of large numbers of fungal isolates or mutant libraries. They are primarily qualitative or semi-quantitative, relying on visual indicators of enzymatic activity.

Methodology 1: The Congo Red Overlay Assay

The Congo Red assay is a widely used and cost-effective method for identifying cellulase activity directly on solid media.[5][6]

Causality & Scientific Principle: The core principle hinges on the specific interaction between the diazo dye, Congo Red, and β-1,4-glucan chains in polysaccharides like carboxymethylcellulose (CMC).[3][7] The dye binds to intact CMC, imparting a red color to the agar. When fungal colonies secrete active cellulases, the CMC in their vicinity is hydrolyzed into smaller fragments. These fragments can no longer bind the dye, resulting in a clear, unstained "halo" around the active colonies against a red background.[8][9] The size of this halo provides a semi-quantitative measure of cellulolytic potential.[5]

Experimental Protocol: Screening Fungal Isolates

-

Media Preparation:

-

Prepare a suitable growth medium (e.g., Potato Dextrose Agar or a minimal salts medium) and supplement it with 0.5% - 1.5% (w/v) Carboxymethylcellulose (CMC).[8]

-

Autoclave to sterilize and cool to approximately 50-60°C.

-

Pour the medium into sterile Petri dishes and allow them to solidify completely.[8]

-

-

Inoculation:

-

Inoculate the center of the CMC-agar plates with the fungal isolates to be screened. This can be done using an agar plug from a 5-day old culture or by spotting a spore suspension.[10]

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 30°C) for several days, allowing for colony growth and enzyme secretion.[10]

-

-

Staining and Destaining:

-

After sufficient incubation, flood the plates with an aqueous solution of 0.1% (w/v) Congo Red.[10]

-

Allow the stain to adsorb for 15-20 minutes at room temperature.

-

Pour off the excess dye and destain the plates by flooding them with a 1 M NaCl solution for approximately 20 minutes. The salt solution disrupts the non-covalent binding of the dye to the unhydrolyzed CMC, enhancing the contrast between the cleared zones and the background.[10]

-

-

Analysis:

-

Observe the plates for the formation of clear halos around the fungal colonies.

-

The diameter of the halo can be measured and used to calculate an "Enzymatic Index" (EI = Halo Diameter / Colony Diameter) for a semi-quantitative comparison of strains.[6]

-

Trustworthiness & Self-Validation: This protocol includes inherent controls. A non-cellulolytic fungal or bacterial strain should be plated on the same medium; it will grow but will not produce a halo after staining. Conversely, a known cellulase-producing strain serves as a positive control, validating that the media and staining procedure are effective.

Expertise & Field-Proven Insights: While simple, the Congo Red assay has limitations. It is not truly quantitative, has a low signal-to-noise ratio, and is not well-suited for large insert genomic libraries or automated liquid handlers.[3][7] It is primarily effective for endoglucanase activity, as exoglucanases acting on the ends of CMC chains may not produce significant clearing zones.

Chapter 2: Quantitative Solution-Based Assays for Microplate Formats

To move beyond qualitative screening and obtain robust quantitative data, assays must transition to a liquid format, typically in 96- or 384-well microplates. This format is amenable to automation and precise spectrophotometric or fluorometric readouts.

Methodology 2: The Azo-CMC Assay for Endoglucanase Activity

This colorimetric assay provides a reliable and quantitative measure of endo-1,4-β-D-glucanase activity and is readily adaptable to automated platforms.[4][11]

Causality & Scientific Principle: The substrate, Azo-Carboxymethylcellulose (Azo-CMC), is a soluble CMC polymer covalently linked to a vibrant blue dye.[12][13] In its intact, polymeric form, this substrate can be precipitated from solution using an appropriate precipitant (e.g., ethanol or a zinc acetate/sodium acetate solution).[12][13] When endoglucanases cleave the internal glycosidic bonds of the CMC backbone, they release smaller, dye-labeled fragments. These fragments are too small to be precipitated and remain soluble in the supernatant after the addition of the precipitant and centrifugation.[13] The intensity of the blue color in the supernatant is directly proportional to the endoglucanase activity in the sample.[12]

Experimental Protocol: Automated HTS Adaptation

-

Reagent Preparation:

-

Substrate Solution: Prepare a 1% (w/v) Azo-CMC solution in a suitable buffer (e.g., 100 mM Sodium Acetate, pH 4.6). This may require heating and vigorous stirring for complete dissolution.[13]

-

Precipitant Solution: Prepare a solution containing sodium acetate and zinc acetate in aqueous ethanol (e.g., 95% ethanol). This solution effectively precipitates high-molecular-weight polysaccharides.[13]

-

Enzyme Samples: Prepare dilutions of fungal culture supernatants or cell lysates in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Pre-equilibrate the substrate solution and enzyme samples to the desired reaction temperature (e.g., 40-50°C).[13][14]

-

In a microplate, dispense 50 µL of the pre-warmed Azo-CMC substrate solution into each well.

-

Initiate the reaction by adding 50 µL of the diluted enzyme sample to each well.

-

Enzyme Blank: For each sample, prepare a blank by adding the enzyme to a well after the precipitation step. This accounts for any background color.

-

Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).[13][14]

-

Terminate the reaction by adding 250 µL of the precipitant solution to each well with vigorous mixing.[13]

-

Allow the plate to stand at room temperature for 10 minutes to ensure complete precipitation.

-

Centrifuge the plate at 1,000 x g for 10 minutes to pellet the unhydrolyzed substrate.[13][14]

-

Carefully transfer a portion of the colored supernatant (e.g., 100-200 µL) to a new, clear-bottom microplate.

-

Measure the absorbance of the supernatant at 590 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Subtract the absorbance of the enzyme blank from the corresponding sample reading.

-

Enzyme activity can be determined by referencing a standard curve prepared with a known cellulase standard.

-

Expertise & Field-Proven Insights: This method is highly specific for endo-acting cellulases.[13] For high-throughput applications, robotic liquid handlers can perform all dispensing, incubation, and transfer steps, making it possible to screen thousands of clones efficiently.[11][15] The viscosity of the Azo-CMC solution requires the use of positive displacement pipettes for accurate dispensing.[12][13]

Methodology 3: The DNS Assay for Total Reducing Sugars

The 3,5-Dinitrosalicylic Acid (DNS) assay is a classic method for quantifying the total reducing sugars released by the action of a complete cellulase cocktail (endoglucanases, exoglucanases, and β-glucosidases).[1]

Causality & Scientific Principle: The assay is based on a redox reaction. In an alkaline solution and at high temperatures, the free carbonyl group (aldehyde or ketone) of a reducing sugar reduces the yellow-colored 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[1] The intensity of this orange-red color, measured at 540 nm, is proportional to the concentration of reducing sugars produced by enzymatic hydrolysis of a cellulosic substrate (e.g., CMC, filter paper, or Avicel).[1]

Experimental Protocol: Microplate Adaptation

-

Reagent Preparation:

-

DNS Reagent: Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 306 g of sodium potassium tartrate (Rochelle salt) in ~1400 mL of distilled water with gentle heating. Separately, dissolve 19.8 g of NaOH in water. Slowly add the NaOH solution to the DNS/tartrate solution. Finally, add 7.6 mL of melted phenol and 8.3 g of sodium metabisulfite. Adjust the final volume to 2 L.[16] The Rochelle salt is crucial as it prevents the DNS reagent from precipitating under alkaline conditions.

-

Substrate: Prepare a 1% (w/v) solution of CMC in 0.05 M Citrate Buffer (pH 4.8).[1]

-

Glucose Standard Curve: Prepare a series of glucose standards (e.g., 0.1 to 1.0 mg/mL) in the same citrate buffer.[1]

-

-

Assay Procedure:

-

In a deep-well microplate or microcentrifuge tubes, combine 0.5 mL of the enzyme dilution with 1.0 mL of the CMC substrate solution.

-

Prepare blanks:

-

Enzyme Blank: Add enzyme to the buffer after the incubation and just before adding the DNS reagent.

-

Substrate Blank: Incubate the substrate with buffer only.

-

-

Incubate all tubes/wells at 50°C for a defined time (e.g., 30-60 minutes).[1]

-

Stop the reaction by adding 1.5 mL of DNS reagent to each well.

-

Heat the plate/tubes in a boiling water bath for exactly 5-10 minutes to allow for color development.

-

Rapidly cool the reactions to room temperature in a cold water bath.

-

Transfer 200 µL from each well/tube to a clear, flat-bottom 96-well plate.

-

Read the absorbance at 540 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the glucose standards against their known concentrations.

-

Use the linear regression equation from the standard curve to calculate the amount of reducing sugar released in each enzyme sample after subtracting blank values.[1]

-

One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute.[1]

-

Methodology 4: Coupled Enzymatic Assays (Glucose Oxidase-Peroxidase)

For screens where the ultimate product of interest is glucose, the highly specific and sensitive glucose oxidase-peroxidase (GOPOD) assay is superior to the DNS method.[17]

Causality & Scientific Principle: This assay involves a two-step enzymatic cascade. First, cellulases hydrolyze the substrate to produce β-D-glucose. In the second, coupled reaction, the enzyme glucose oxidase (GO) specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[18][19] The H₂O₂ produced is then used by a second enzyme, peroxidase (POD), to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and p-hydroxybenzoic acid), resulting in a stable, colored quinoneimine dye that can be measured spectrophotometrically.[18] The amount of color produced is directly stoichiometric to the amount of glucose released.

dot

Caption: Principle of the GOPOD coupled cellulase assay.

Experimental Protocol:

-

Reagent Preparation:

-

Cellulase Reaction: As described in the DNS assay (enzyme + buffered substrate).

-

GOPOD Reagent: Commercially available kits are recommended for consistency (e.g., from Megazyme or Sigma-Aldrich).[18][19] These reagents typically contain glucose oxidase, peroxidase, and the chromogenic substrates in a stable buffer.

-

-

Assay Procedure:

-

Perform the primary enzymatic hydrolysis step as in the DNS assay: incubate the enzyme with the cellulosic substrate (e.g., 50 µL enzyme + 50 µL substrate) in a microplate for a defined time at the optimal temperature.

-

Stop the cellulase reaction (e.g., by heat inactivation or pH change, if necessary, though often the dilution into the GOPOD reagent is sufficient).

-

Add 200 µL of the GOPOD reagent to each well.[20]

-

Incubate at a specified temperature (e.g., 25°C or 37°C) for 20-30 minutes to allow for color development.[21]

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~510 nm).[18]

-

-

Data Analysis:

-

Calculate glucose concentration using a glucose standard curve processed in the same manner.

-

The high sensitivity of this assay allows for the detection of lower enzyme activities and the use of smaller sample volumes.[17]

-

Expertise & Field-Proven Insights: The GOPOD assay is highly specific for β-D-glucose and avoids interference from other reducing sugars (like cellobiose or xylose) that would be detected by the DNS method.[17] However, components from some crude lignocellulosic substrates can inhibit the glucose oxidase enzyme, potentially leading to an underestimation of activity.[20] Therefore, it is best suited for purified or semi-purified enzyme preparations or screens using defined substrates like CMC.

Chapter 3: Ultra-High-Throughput Screening (UHTS) Methods

To screen libraries of 10⁶ to 10⁸ variants, conventional microplate methods become impractical. UHTS technologies like droplet microfluidics offer a quantum leap in screening capacity.

Methodology 5: Droplet-Based Microfluidics

This technology miniaturizes each individual screen into a picoliter- to nanoliter-volume aqueous droplet suspended in an immiscible oil phase. Each droplet acts as a tiny, independent bioreactor.

Causality & Scientific Principle: A microfluidic device is used to encapsulate single fungal spores or cells into monodisperse water-in-oil emulsions.[22][23] Each droplet also contains the growth medium and a fluorogenic cellulase substrate. The cells are incubated within the droplets, where they grow and secrete cellulases. The enzyme acts on the substrate, releasing a fluorescent product that is retained within the droplet. The fluorescence intensity of each droplet is therefore directly proportional to the enzymatic activity of the clone it contains. A fluorescence-activated droplet sorter (FADS), analogous to FACS for cells, then sorts the highly fluorescent droplets containing the most active cellulase variants.[23][24]

dot

Caption: Workflow for droplet-based microfluidic HTS.

Protocol & Workflow Outline:

-

Device Preparation: A microfluidic chip with a flow-focusing or T-junction geometry is used for droplet generation.

-

Encapsulation: Three streams are precisely pumped into the chip:

-

An oil phase containing a surfactant to stabilize the droplets.

-

An aqueous phase containing the fungal cell suspension (diluted to ensure single-cell occupancy per droplet).

-

A second aqueous phase containing the growth medium and a suitable fluorogenic substrate (e.g., fluorescein di-β-D-cellobioside).

-

-

Incubation: The generated emulsion is collected and incubated off-chip for a period sufficient for cell growth, enzyme expression, and signal generation (can be as short as 20 minutes).[23]

-

Sorting: The emulsion is re-injected into a sorting chip. Droplets pass single-file through a laser interrogation point. A detector measures the fluorescence of each droplet.

-

Hit Collection: When a droplet's fluorescence exceeds a pre-set threshold, an electric field is applied, deflecting the droplet into a collection channel. Non-fluorescent droplets go to a waste channel.

-

Recovery: The collected "hit" droplets are broken, and the viable cells are recovered for cultivation and further analysis.[25]

Expertise & Field-Proven Insights: Droplet microfluidics can achieve screening rates of thousands of clones per second, a 300-fold or greater enrichment of active clones in a single round, and requires minuscule volumes of reagents.[22][24] The main challenges lie in designing and fabricating the microfluidic devices, optimizing droplet stability, and ensuring the viability of cells post-sorting. This method represents the pinnacle of HTS for enzyme discovery.

Comparative Summary of HTS Methods

| Method | Principle | Throughput | Primary Target | Advantages | Disadvantages |

| Congo Red | Dye-binding to polysaccharide | Low (~10²-10³ clones/day) | Endoglucanases | Simple, low-cost, visual readout[5] | Not quantitative, low sensitivity, prone to false positives[5][7] |

| Azo-CMC | Release of soluble, dyed fragments | Medium (~10³-10⁴ clones/day) | Endoglucanases | Quantitative, automatable, good specificity[11][13] | Substrate can be viscous, indirect measurement[12] |

| DNS Assay | Colorimetric detection of reducing sugars | Medium (~10³-10⁴ clones/day) | All cellulases | Measures total activity, inexpensive reagents[1] | Not specific (detects all reducing sugars), harsh reagents[17] |

| GOPOD Assay | Coupled enzymatic, colorimetric detection of glucose | Medium-High (~10⁴ clones/day) | Complete cellulase systems producing glucose | Highly specific for glucose, very sensitive[17] | More expensive, potential for inhibition by crude substrates[20] |

| Droplet Microfluidics | Single-cell encapsulation with fluorogenic substrate | Ultra-High (>10⁶ clones/day) | All cellulases (with appropriate substrate) | Massive throughput, low reagent use, quantitative[23][24] | Technically complex, requires specialized equipment |

References

-

Kensy, F., et al. (2017). Cellulolytic RoboLector – towards an automated high-throughput screening platform for recombinant cellulase expression. Biotechnology for Biofuels. Available at: [Link]

-

Klingner, A., et al. (2015). High-throughput screening of cellulase F mutants from multiplexed plasmid sets using an automated plate assay on a functional proteomic robotic workcell. Journal of Laboratory Automation. Available at: [Link]

-

Megazyme. (2013). Endo-1,4-Beta-Glucanase (Cellulase) Video Protocol using Azo-CM-Cellulose S-ACMC. YouTube. Available at: [Link]

-

Megazyme. (N.D.). endo-1,4-ß-Glucanase (Cellulase) AZO-CM-CELLULOSE. Megazyme Data Sheet. Available at: [Link]

-

Abuajah, C. I., et al. (2022). A glucose oxidase peroxidase-coupled continuous assay protocol for the determination of cellulase activity in the laboratory: the Abuajah method. Analytical Biochemistry. Available at: [Link]

-

Leis, B., et al. (2011). A high throughput screen for biomining cellulase activity from metagenomic libraries. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Schellenberger, V., et al. (2010). Azo-CMC assay for endocellulase activity. ResearchGate. Available at: [Link]

-

Kensy, F., et al. (2017). Cellulolytic RoboLector – towards an automated high-throughput screening platform for recombinant cellulase expression. ResearchGate. Available at: [Link]

-

Gao, J., et al. (2011). High Throughput Screening of Fungal Endoglucanase Activity in Escherichia coli. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Leis, B., et al. (2011). A High Throughput Screen for Biomining Cellulase Activity from Metagenomic Libraries. PMC. Available at: [Link]

-

Najah, M., et al. (2016). A high-throughput cellulase screening system based on droplet microfluidics. ResearchGate. Available at: [Link]

-

Neogen. (N.D.). Azo-CM-Cellulose (Powder) | Enzyme Activity Analysis. Neogen. Available at: [Link]

-

Gao, J., et al. (2011). High Throughput Screening of Fungal Endoglucanase Activity in Escherichia coli. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Varadarajan, N., et al. (2010). A High-throughput Selection for Cellulase Catalysts Using Chemical Complementation. PMC. Available at: [Link]

-

Saddler, J. (2014). Limitation of using the D-glucose oxidase peroxidase method of measuring glucose derived from lignocellulosic substrates. ResearchGate. Available at: [Link]

-

Megazyme. (N.D.). Azo-Alpha-Cellulose and Azo-Avicel. Megazyme Data Sheet. Available at: [Link]

-

Singh, S., et al. (2019). Plate screening assay for cellulase production. ResearchGate. Available at: [Link]

-

Naik, S.N.K., et al. (2023). Screening & Optimization of Fungal Strains for Cellulase Production. American Journal of Science Education Research. Available at: [Link]

-

de Cássia Pereira, J., et al. (2015). Correlation between Agar Plate Screening and Solid-State Fermentation for the Prediction of Cellulase Production by Trichoderma Strains. Enzyme Research. Available at: [Link]

-

Takeda, R., et al. (2014). Cellulase Activity Screening Using Pure Carboxymethylcellulose: Application to Soluble Cellulolytic Samples and to Plant Tissue Prints. International Journal of Molecular Sciences. Available at: [Link]

-

Kaur, A., et al. (2022). Qualitative plate screening of fungal isolates for cellulase activity with Gram's iodine dye. ResearchGate. Available at: [Link]

-

Najah, M., et al. (2014). A high-throughput cellulase screening system based on droplet microfluidics. PMC. Available at: [Link]

-

Wang, Y., et al. (2024). Advances in Droplet-Based Microfluidic High-Throughput Screening of Engineered Strains and Enzymes Based on Ultraviolet, Visible, and Fluorescent Spectroscopy. Biosensors. Available at: [Link]

-

Najah, M., et al. (2014). A high-throughput cellulase screening system based on droplet microfluidics. Biomicrofluidics. Available at: [Link]

-

Dey, S., et al. (2024). ADVANCEMENTS IN CELLULASE ENZYME TECHNOLOGY: APPLICATIONS, CHALLENGES, AND FUTURE PERSPECTIVES. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]

-

Abdelazim, M. (2021). A Simplified Procedures for Cellulase Filter Paper Assay. SciSpace. Available at: [Link]

-

Leis, B., et al. (2010). A High Throughput Screen for Biomining Cellulase Activity from Metagenomic Libraries. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Abdelazim, M. (2021). A Simplified Procedure for Cellulase Filter Paper Assay. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

-

Macquarie University. (2021). High-throughput microfluidics for the screening and sorting of superior cellulase activity in yeast. Research Portal. Available at: [Link]

-

ResearchGate. (N.D.). Different types of cellulase assay and advantages. ResearchGate. Available at: [Link]

- Google Patents. (N.D.). CN108485984A - The high-throughput screening method of cellulase high-yield. Google Patents.

-

Macquarie University. (2024). Screening and selection of cellulase-secreting yeast single cells using integrated double emulsion droplet and flow cytometry techniques. Research Portal. Available at: [Link]

-

Kao, K.C., et al. (2021). Screening for cellulases and preliminary optimisation of glucose tolerant β-glucosidase production and characterisation. PMC. Available at: [Link]

-

Chen, Y., et al. (2012). A Simplified Filter Paper Assay Method of Cellulase Enzymes Based on HPLC Analysis. SpringerLink. Available at: [Link]

-

Assay Genie. (N.D.). Glucose Oxidase Assay Kit (BA0116). Assay Genie. Available at: [Link]

-

Megazyme. (N.D.). GLUCOSE OXIDASE. Megazyme Data Sheet. Available at: [Link]

-

Horvat, P., et al. (2021). Screening of Lignocellulolytic Enzyme Activities in Fungal Species and Sequential Solid-State and Submerged Cultivation for the Production of Enzyme Cocktails. MDPI. Available at: [Link]

-

Thaning, C., et al. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Applied and Environmental Microbiology. Available at: [Link]

-

Srivastava, N., et al. (2021). Cellulases: From Bioactivity to a Variety of Industrial Applications. MDPI. Available at: [Link]

-

Academic Journals. (2011). Determination methods of cellulase activity. Academic Journals. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. shrmbio.com [shrmbio.com]

- 3. A high throughput screen for biomining cellulase activity from metagenomic libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: High Throughput Screening of Fungal Endoglucanase Activity in Escherichia coli [jove.com]

- 6. Correlation between Agar Plate Screening and Solid-State Fermentation for the Prediction of Cellulase Production by Trichoderma Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High Throughput Screen for Biomining Cellulase Activity from Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Throughput Screening of Fungal Endoglucanase Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cmjpublishers.com [cmjpublishers.com]

- 11. Cellulolytic RoboLector – towards an automated high-throughput screening platform for recombinant cellulase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screening of cellulase F mutants from multiplexed plasmid sets using an automated plate assay on a functional proteomic robotic workcell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. A glucose oxidase peroxidase-coupled continuous assay protocol for the determination of cellulase activity in the laboratory: the Abuajah method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 19. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. A high-throughput cellulase screening system based on droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. researchers.mq.edu.au [researchers.mq.edu.au]

Application Note: A Practical Guide to Determining Cellulase Kinetic Parameters (Kₘ and Vₘₐₓ) Using Cellotetroside Hydrolysis

Introduction: Unveiling the Kinetics of Cellulose Degradation

Cellulases, a class of enzymes that catalyze the hydrolysis of cellulose, are fundamental to global carbon cycling and hold immense potential in various biotechnological applications, from biofuel production to textile and food processing. Understanding the catalytic efficiency of these enzymes is paramount for optimizing industrial processes and for the rational design of novel biocatalysts. This is achieved through the study of enzyme kinetics, which mathematically describes the rate of an enzyme-catalyzed reaction and its response to changing substrate concentrations.[1][2]

The key parameters derived from these studies are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Vₘₐₓ represents the maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate, reflecting the enzyme's catalytic turnover capacity.[3] Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, serving as an inverse measure of the enzyme's affinity for its substrate.[1][3][4] A low Kₘ value indicates a high affinity, meaning the enzyme can achieve its maximum catalytic efficiency at a lower substrate concentration.[3]

This application note provides a comprehensive, field-proven protocol for determining Kₘ and Vₘₐₓ for a cellulase using cellotetroside as the substrate. Cellotetroside, a well-defined cello-oligosaccharide, is an excellent model substrate for kinetic studies as it is soluble and allows for precise quantification of hydrolytic activity. We will delve into the theoretical underpinnings of Michaelis-Menten kinetics, provide a step-by-step experimental workflow, and detail the data analysis required to accurately derive these critical parameters.

Theoretical Foundation: The Michaelis-Menten Model

The relationship between the initial velocity (v₀) of an enzyme-catalyzed reaction, the substrate concentration ([S]), Vₘₐₓ, and Kₘ is described by the Michaelis-Menten equation.[5][6] This model is built on the premise that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and regenerate the free enzyme.[1][3]

The Michaelis-Menten Equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

When v₀ is plotted against [S], the result is a rectangular hyperbola.[4][7] While Kₘ and Vₘₐₓ can be estimated from this plot, it is often difficult to accurately determine Vₘₐₓ as the curve approaches it asymptotically.[4]

Linearization for Accuracy: The Lineweaver-Burk Plot

To overcome the limitations of direct non-linear regression, the Michaelis-Menten equation can be algebraically rearranged into a linear form. The most common method is the double-reciprocal plot, known as the Lineweaver-Burk plot.[4][7][8]

The Lineweaver-Burk Equation:

1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This equation is in the form of a straight line (y = mx + c), where:

-

y = 1/v₀

-

x = 1/[S]

-

m (slope) = Kₘ/Vₘₐₓ

-

c (y-intercept) = 1/Vₘₐₓ

-

x-intercept = -1/Kₘ

Plotting 1/v₀ against 1/[S] yields a straight line, allowing for more precise determination of Vₘₐₓ and Kₘ from the intercepts and slope.[4][7][8] It is important to note, however, that this method can place undue weight on data points at low substrate concentrations, where experimental error may be higher.[4][9]

Experimental Protocol: Quantifying Cellotetroside Hydrolysis

This protocol is designed as a self-validating system. The key is to measure the initial reaction velocity, where less than 10-15% of the substrate has been consumed. This ensures that the substrate concentration is not a limiting factor and that product inhibition is negligible, both of which are core assumptions of the Michaelis-Menten model.[10]

Principle of the Assay

The cellulase-catalyzed hydrolysis of cellotetroside produces reducing sugars. The concentration of these reducing sugars is quantified using the 3,5-Dinitrosalicylic Acid (DNS) method. DNS reacts with the aldehyde and ketone groups of reducing sugars upon heating to form 3-amino-5-nitrosalicylic acid, a reddish-brown compound whose absorbance is measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the concentration of reducing sugars produced.

Materials and Reagents

-

Equipment:

-

UV-Visible Spectrophotometer

-

Thermostatic water bath

-

Vortex mixer

-

Micropipettes (P20, P200, P1000)

-

Glass test tubes (13 x 100 mm)

-

Stopwatch

-

-

Reagents:

-

Cellulase Enzyme: Purified or commercially available cellulase of known protein concentration.

-

Cellotetroside Substrate: High-purity cellotetroside.

-

Buffer: 50 mM Sodium Acetate Buffer, pH 4.8 (or the optimal pH for the specific cellulase).

-

DNS Reagent: Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of NaOH in ~1400 mL of distilled water. Then, add 360 g of Rochelle salts (sodium potassium tartrate) and 7.6 mL of melted phenol. Finally, add 8.3 g of sodium metabisulfite and mix well.[11]

-

Glucose Standard: 1 mg/mL glucose solution for standard curve generation.

-

Step-by-Step Methodology

Part A: Preparation of Glucose Standard Curve

-

Prepare Standards: Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the 1 mg/mL stock solution with the assay buffer.

-

Color Reaction: In separate test tubes, add 0.5 mL of each standard solution. Add 1.0 mL of DNS reagent to each tube.

-

Incubation: Incubate the tubes in a boiling water bath for 10 minutes.

-

Cooling & Dilution: Cool the tubes to room temperature and add 3.5 mL of distilled water to each. Mix thoroughly.

-

Measure Absorbance: Measure the absorbance of each solution at 540 nm against a reagent blank (0 mg/mL glucose).

-

Plot: Plot Absorbance at 540 nm versus Glucose Concentration (mg/mL). This curve will be used to determine the amount of product formed in the enzyme assay.

Part B: Enzyme Assay Protocol

-

Prepare Substrate Solutions: Prepare a series of cellotetroside solutions in 50 mM sodium acetate buffer (pH 4.8) covering a wide concentration range expected to bracket the Kₘ value (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mg/mL).

-

Reaction Setup: For each substrate concentration, label two test tubes: one for the reaction and one as a substrate blank.

-

Pre-incubation: Add 0.5 mL of the respective cellotetroside solution to each labeled tube. Place the tubes in a water bath set to the optimal temperature for the cellulase (e.g., 50°C) and allow them to equilibrate for 5 minutes.

-

Initiate Reaction: To initiate the reaction, add 0.5 mL of a pre-warmed, appropriately diluted enzyme solution to the "reaction" tubes. Start the stopwatch immediately. For the "substrate blank" tubes, add 0.5 mL of buffer instead of the enzyme solution.

-

Incubation: Incubate the reactions for a precise period (e.g., 10 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Terminate Reaction: After exactly 10 minutes, stop the reaction by adding 1.0 mL of DNS reagent to all tubes (both reaction and blank tubes). The DNS reagent denatures the enzyme and initiates the colorimetric reaction.

-

Color Development: Place all tubes in a boiling water bath for 10 minutes.

-

Cooling & Dilution: Cool the tubes to room temperature and add 3.0 mL of distilled water to each. Mix thoroughly.

-

Measure Absorbance: Measure the absorbance at 540 nm for all samples, using a reagent blank to zero the spectrophotometer.

-

Correct for Background: For each substrate concentration, subtract the absorbance of the substrate blank from the absorbance of the corresponding reaction tube. This corrected absorbance value represents the product formed by enzymatic activity.

Caption: Workflow for the enzymatic assay of cellotetroside hydrolysis.

Data Analysis and Interpretation

Step 1: Calculate Initial Velocity (v₀)

-

Use the corrected absorbance values from the enzyme assay and the equation from your glucose standard curve to calculate the concentration of reducing sugar (product) formed in each reaction.

-

Convert this concentration into the total amount of product (e.g., in µmoles).

-

Calculate the initial velocity (v₀) by dividing the amount of product by the reaction time (e.g., 10 minutes). The units for v₀ will typically be µmol/min.

Step 2: Michaelis-Menten & Lineweaver-Burk Plots

-

Organize Data: Create a table to organize your data for all substrate concentrations.

| [S] (mg/mL) | Corrected Absorbance (540 nm) | v₀ (µmol/min) | 1/[S] (mL/mg) | 1/v₀ (min/µmol) |

| 0.1 | Data | Calc | 10.0 | Calc |

| 0.25 | Data | Calc | 4.0 | Calc |

| 0.5 | Data | Calc | 2.0 | Calc |

| 1.0 | Data | Calc | 1.0 | Calc |

| 2.5 | Data | Calc | 0.4 | Calc |

| 5.0 | Data | Calc | 0.2 | Calc |

| 10.0 | Data | Calc | 0.1 | Calc |

-

Create Plots:

-

Michaelis-Menten Plot: Plot v₀ (y-axis) versus [S] (x-axis). This will yield a hyperbolic curve. You can estimate Vₘₐₓ from the plateau and Kₘ as the [S] at half Vₘₐₓ.

-

Lineweaver-Burk Plot: Plot 1/v₀ (y-axis) versus 1/[S] (x-axis). Fit a linear regression line to the data points.

-

-

Determine Kₘ and Vₘₐₓ from the Lineweaver-Burk Plot:

-

Vₘₐₓ: Calculate from the y-intercept of the regression line.

-

Vₘₐₓ = 1 / y-intercept

-

-

Kₘ: Calculate from the x-intercept of the regression line.

-

Kₘ = -1 / x-intercept

-

-

Alternatively, Kₘ can be calculated from the slope and y-intercept:

-

Slope = Kₘ / Vₘₐₓ => Kₘ = Slope * Vₘₐₓ

-

-

Caption: Conceptual diagram of data analysis for enzyme kinetics.

Conclusion

This application note provides a robust framework for determining the essential kinetic parameters Kₘ and Vₘₐₓ for cellulase-mediated hydrolysis of cellotetroside. By adhering to the principles of Michaelis-Menten kinetics and employing the detailed protocol, researchers can generate reliable and reproducible data. Accurate determination of these parameters is a critical step in characterizing enzyme function, comparing the efficiency of different cellulases, and providing the quantitative data necessary for the optimization of enzymatic processes in industrial and research settings.

References

-

Chapter 6: Enzyme Principles and Biotechnological Applications. (n.d.). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Kinetics of enzymatic hydrolysis of cellulose: analytical description of a mechanistic model. (1979). Biotechnology and Bioengineering, 21(10), 1869-1887. Retrieved February 21, 2026, from [Link]

-

Determination of Enzyme (Cellulase from Trichoderma reesei) Kinetic Parameters in the Enzymatic Hydrolysis of H2SO4- Catalyzed Hydrothermally Pretreated Sugarcane Bagasse at High-Solids Loading. (2015). Chemical Engineering Transactions, 43, 241-246. Retrieved February 21, 2026, from [Link]

-

Purification and characterization of the kinetic parameters of cellulase produced from wheat straw by Trichoderma viride under SSF and its detergent compatibility. (2014). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Kinetic Parameters Measured during Cellulase Processing of Cotton. (2009). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

-

A two-parameter kinetic model based on a time-dependent activity coefficient accurately describes enzymatic cellulose digestion. (2010). Journal of Biological Chemistry, 285(47), 36987-36994. Retrieved February 21, 2026, from [Link]

-

Enzyme kinetics. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Biochemistry Enzyme kinetics. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]

-

Enzyme kinetics. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]

-

Lineweaver-Burk plot for the inhibition trend of cellulase in... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Introduction to Enzyme kinetics. (n.d.). University of Utah. Retrieved February 21, 2026, from [Link]

-

How to Determine Km and Vmax from Lab Data. (2025, May 9). Patsnap Synapse. Retrieved February 21, 2026, from [Link]

-

The effect of substrate concentration on enzyme activity. (n.d.). University College London. Retrieved February 21, 2026, from [Link]

-

Lineweaver–Burk plot for untreated cellulase enzyme. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved February 21, 2026, from [Link]

-

Lineweaver-Burk Plot. (2024, February 28). ChemTalk. Retrieved February 21, 2026, from [Link]

-

Lecture 13: Determination of Km and Vmax. (2023, February 21). University of Utah. Retrieved February 21, 2026, from [Link]

-

lineweaver-burk plot analysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 21, 2026, from [Link]

-

Substrate kinetics of Enzyme (Determination of Km and VMAX). (2015, May 13). YouTube. Retrieved February 21, 2026, from [Link]

-

Protocol for analyzing enzymatic hydrolysis of cellulose using surface pitting observation technology. (2018). STAR Protocols, 1(2), 100089. Retrieved February 21, 2026, from [Link]

-

endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). (n.d.). Megazyme. Retrieved February 21, 2026, from [Link]

-

(PDF) Cellulase Assays. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 2. biochem.du.ac.in [biochem.du.ac.in]

- 3. jascoinc.com [jascoinc.com]

- 4. Untitled Document [homepages.ucl.ac.uk]

- 5. aidic.it [aidic.it]

- 6. Enzyme kinetics | PPT [slideshare.net]

- 7. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 8. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 10. Chapter 6: Enzyme Principles and Biotechnological Applications - Chemistry [wou.edu]

- 11. researchgate.net [researchgate.net]

excitation and emission wavelength settings for 4-MU-cellotetroside assays

An In-Depth Technical Guide to Fluorometric Cellulase Activity Assays Using 4-MU-Cellotetroside

Authored by: Gemini, Senior Application Scientist

Scientific Foundation: The Principle of Fluorometric Cellulase Assays

Fluorometric assays offer a highly sensitive method for quantifying enzyme activity, surpassing the limits of many colorimetric approaches.[1][2][3] The core of this technique lies in using a substrate that is chemically linked to a fluorophore, rendering it non-fluorescent or "caged." Enzymatic action on the substrate liberates the free fluorophore, producing a fluorescent signal directly proportional to the enzyme's activity.[1][4]

For the study of cellulases—enzymes that hydrolyze the β-1,4-glucosidic bonds in cellulose and related oligosaccharides—substrates derived from 4-Methylumbelliferone (4-MU) are exceptionally valuable.[2][5][6] The substrate, 4-methylumbelliferyl-cellotetroside (4-MU-cellotetroside), consists of a four-glucose unit (cellotetraose) linked to the 7-hydroxyl group of 4-MU. In this conjugated form, the molecule exhibits negligible fluorescence. Upon incubation with a sample containing active cellulase, the enzyme cleaves the glycosidic bond, releasing the highly fluorescent 4-MU molecule.[4][7]

A critical aspect of this assay is the profound pH-dependence of 4-MU's fluorescence.[5][8] While many cellulases exhibit optimal activity at a neutral or slightly acidic pH, 4-MU's fluorescence is minimal in this range. Its fluorescence intensity increases dramatically under alkaline conditions, maximizing at a pH of 10 or higher.[5][9] This property is ingeniously exploited in the assay design: the enzymatic reaction is performed at the optimal pH for the cellulase, and then terminated by adding a high-pH "stop solution." This step simultaneously halts the enzymatic reaction and maximizes the fluorescent signal of the liberated 4-MU, ensuring optimal sensitivity.[10][11]

The Heart of the Signal: Physicochemical Properties of 4-Methylumbelliferone (4-MU)

Understanding the spectral properties of 4-Methylumbelliferone (also known as Hymecromone) is paramount for accurate assay design and data interpretation. 4-MU is a coumarin derivative whose fluorescence is dictated by the protonation state of its 7-hydroxyl group, which has a pKa of approximately 7.6-7.8.[9][12]

At a pH below its pKa (acidic to neutral conditions), the hydroxyl group is protonated, and the molecule exhibits low fluorescence. Above the pKa (alkaline conditions), the group deprotonates to form the phenolate anion, a state with a much higher quantum yield and intense blue fluorescence.[8][13] The fluorescence intensity at pH 10.3 can be around 100 times greater than at pH 7.4.[9]

The optimal excitation and emission wavelengths are also pH-dependent. In the alkaline range required for maximal signal detection, the excitation maximum is consistently found around 360-365 nm , with a corresponding emission maximum between 445-460 nm .[7][9][14][15][16]

Table 1: Key Physicochemical and Spectral Properties of 4-Methylumbelliferone (4-MU)

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [9] |

| Molecular Weight | 176.2 g/mol | [9] |

| pKa (7-hydroxyl group) | ~7.79 | [9] |

| Optimal Excitation (λex) | 360 - 365 nm (at high pH) | [7][9][17] |

| Optimal Emission (λem) | 445 - 460 nm (at high pH) | [7][9][15][16] |

| Fluorescence Quantum Yield (ΦF) | >0.70 (in basic form) | [12][13][18] |

| Molar Extinction Coefficient (ε) | Units are M⁻¹cm⁻¹ | [19] |

| Appearance | Blue Fluorescence (at high pH) | [9] |

Assay Principle and Logical Workflow

The 4-MU-cellotetroside assay is a two-stage, discontinuous endpoint assay designed to measure the rate of substrate hydrolysis.

-

Enzymatic Reaction Stage: The cellulase-containing sample is incubated with the 4-MU-cellotetroside substrate in a buffer optimized for enzyme stability and activity (typically pH 4.5-7.0). During this timed incubation, the enzyme cleaves the substrate, releasing 4-MU.

-

Signal Development & Termination Stage: The reaction is quenched by adding a large volume of a high-pH buffer (e.g., pH 10.0-10.5 glycine-NaOH). This action simultaneously stops the enzyme and deprotonates the newly freed 4-MU, "turning on" its fluorescence for a stable endpoint reading.

The measured fluorescence intensity is then compared to a standard curve generated with known concentrations of free 4-MU to quantify the amount of product formed.

Figure 1. Conceptual diagram of the 4-MU-cellotetroside enzymatic assay.

Detailed Application Protocols

This section provides a self-validating protocol. For optimal results, a standard curve must be run in parallel with the enzyme assays on the same microplate.

Required Materials and Reagents

-

Substrate: 4-Methylumbelliferyl-β-D-cellotetroside (4-MU-cellotetroside)

-

Standard: 4-Methylumbelliferone (4-MU)

-

Enzyme: Purified cellulase or experimental sample (e.g., cell lysate, culture supernatant)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous

-

Reaction Buffer: 50 mM Sodium Acetate or Citrate buffer, pH adjusted to the enzyme's optimum (e.g., pH 5.0).

-

Stop Solution: 0.2 M Glycine-NaOH or Sodium Carbonate buffer, pH 10.3.

-

Equipment:

-

Fluorescence microplate reader with filters/monochromators for Ex/Em wavelengths of ~365 nm and ~460 nm, respectively.

-

Black, opaque, flat-bottom 96-well microplates (essential to minimize light scatter and background).

-

Incubator or water bath set to the optimal temperature for the enzyme.

-

Standard laboratory pipettes and consumables.

-

Reagent Preparation

-

10 mM 4-MU Stock Solution (Standard): Dissolve 17.6 mg of 4-MU in 10 mL of DMSO.[20] Store in small aliquots at -20°C, protected from light.

-

10 mM 4-MU-Cellotetroside Stock Solution (Substrate): Prepare in the same manner as the 4-MU standard, dissolving the appropriate mass in anhydrous DMSO. Store in small aliquots at -20°C. Causality Note: Storing substrate stocks in anhydrous DMSO at -20°C is critical to prevent spontaneous hydrolysis, which would lead to high background fluorescence.[11]

-

Reaction Buffer (50 mM Sodium Acetate, pH 5.0): Prepare by titrating a solution of 50 mM sodium acetate with 50 mM acetic acid until the desired pH is reached.

-

Stop Solution (0.2 M Glycine-NaOH, pH 10.3): Dissolve 1.5 g of glycine in ~80 mL of deionized water. Adjust pH to 10.3 using concentrated NaOH, then bring the final volume to 100 mL. Causality Note: The stability of 4-MU fluorescence is excellent at pH 10.3, remaining stable for at least 12 hours.[9]

Experimental Workflow: Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL before adding the stop solution.

1. Preparation of 4-MU Standard Curve:

- Prepare a 100 µM intermediate stock of 4-MU by diluting the 10 mM stock 1:100 in Reaction Buffer.

- In the wells of the black microplate, create a serial dilution of the 100 µM 4-MU stock in Reaction Buffer to generate a range of standards (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

- Bring the final volume of each standard well to 100 µL with Reaction Buffer. These wells will not contain enzyme.

2. Preparation of Assay Reactions:

- Prepare a 2X working substrate solution (e.g., 200 µM) by diluting the 10 mM stock in Reaction Buffer.

- In separate wells of the same plate, add 50 µL of the 2X working substrate solution.

- Include the following controls:

- No-Enzyme Control (Substrate Blank): 50 µL of 2X substrate + 50 µL of Reaction Buffer.

- No-Substrate Control (Enzyme Blank): 50 µL of enzyme sample + 50 µL of Reaction Buffer.

3. Initiating the Enzymatic Reaction:

- To the wells containing the substrate, add 50 µL of your appropriately diluted enzyme sample to initiate the reaction. The final substrate concentration will now be 1X (e.g., 100 µM).

- Mix gently by pipetting or brief plate shaking.

4. Incubation:

- Incubate the plate at the optimal temperature for your cellulase (e.g., 37°C or 50°C) for a predetermined time (e.g., 15-60 minutes). Trustworthiness Note: The incubation time should be within the linear range of the reaction, where product formation is proportional to time. This should be determined empirically in preliminary experiments.

5. Terminating the Reaction:

- After incubation, stop the reaction by adding 100 µL of Stop Solution to all wells (standards, controls, and samples). This brings the final volume to 200 µL.

- Mix the plate thoroughly for 30 seconds.

6. Fluorescence Measurement:

Read the plate in a fluorescence microplate reader using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm .[16]

Ensure the gain setting is optimized to prevent saturation of the highest standard's signal.

Figure 2. High-level experimental workflow for the 4-MU-cellotetroside assay.

Data Analysis and Interpretation

-

Correct for Background: Subtract the average relative fluorescence units (RFU) of the no-enzyme control (substrate blank) from all assay wells. Subtract the RFU of the buffer-only well (0 µM standard) from all standard curve wells.

-

Generate Standard Curve: Plot the background-corrected RFU for the 4-MU standards against their known concentrations (in pmol/well). Perform a linear regression to obtain the slope (RFU/pmol) and the R² value (which should be >0.99 for a reliable curve).

-

Calculate Product Formed: Use the equation from the linear regression to convert the background-corrected RFU of your experimental samples into the amount of 4-MU produced (in pmol).

-

Amount of 4-MU (pmol) = (Corrected RFU_sample) / (Slope_standard_curve)

-

-

Calculate Enzyme Activity: Express the activity in standard units. One international unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

-

Activity (U/mL) = [pmol of 4-MU / (Incubation Time (min) * Volume of Enzyme (µL))]

-

Authoritative Insights: Critical Parameters and Troubleshooting

A robust assay is a self-validating one. Understanding the causality behind each parameter is key to troubleshooting and generating trustworthy data.

Table 2: Troubleshooting and Scientific Rationale

| Issue / Parameter | Potential Problem | Scientific Rationale and Solution |

| High Background Signal | Substrate is spontaneously hydrolyzing. | The glycosidic bond in 4-MU substrates can be labile. Solution: Prepare substrate stock in anhydrous DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.[11] |

| Non-Linear Standard Curve | Inner filter effect or detector saturation. | The Inner Filter Effect (IFE) occurs when high fluorophore concentrations cause the sample to absorb excitation or emission light, leading to a non-linear signal response.[21][22][23] Solution: Work within a lower concentration range for the standard curve where absorbance is <0.1.[22] If the curve plateaus at the high end, the detector may be saturated; reduce the instrument's gain setting. |

| Low Signal-to-Noise Ratio | Suboptimal wavelengths, insufficient incubation time, or inactive enzyme. | Solution: Confirm your plate reader is set to the optimal wavelengths for 4-MU at high pH (Ex: ~365 nm, Em: ~460 nm).[16] Perform a time-course experiment to ensure the incubation time is sufficient for detectable product formation but still within the initial linear rate. Verify enzyme activity with a positive control if possible. |

| Poor Reproducibility | Inaccurate pipetting, temperature fluctuations, or pH drift. | Solution: Use calibrated pipettes. Ensure the plate is uniformly heated during incubation. Verify the pH of all buffers before use. The high buffering capacity of the stop solution is designed to negate pH differences between samples. |

| pH Mismatch | Assay sensitivity is compromised. | The enzyme requires its optimal pH for activity, while 4-MU requires high pH for fluorescence. The two-step protocol with a pH shift is the authoritative solution. Performing the entire assay at a single, compromise pH will result in significantly lower sensitivity.[5][9] |

Conclusion

The 4-MU-cellotetroside assay is a powerful, sensitive, and reliable method for quantifying cellulase activity. Its success hinges on a solid understanding of the fluorescence properties of 4-Methylumbelliferone, particularly its pH dependence, and on the careful execution of a well-controlled protocol. By adhering to the principles of reagent stability, proper controls, and optimized instrument settings, researchers can generate high-quality, reproducible data for applications ranging from basic science to industrial enzyme development.

References

- (No Source Found)

- Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?

- Sigma-Aldrich. 4-Methylumbelliferone (M1381) - Product Information Sheet.

- Chen, R. F. (1968). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 1(7).

- Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect?

- (No Source Found)

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Fluorescent Properties of 4-Methylumbelliferone in Biochemical Assays.

- Cayman Chemical. 4-Methylumbelliferone (CAS 90-33-5).

- Brainly.com. (2023, November 14). Describe qualitatively the pH dependence of 4-methylumbelliferone on its fluorescence.

- ECHEMI. What is the inner filter effect in fluorescence spectroscopy....

- ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?

- HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.

- (No Source Found)

- (No Source Found)

- ResearchGate. Effect of pH on the fluorescence of methylumbelliferone.

- ResearchGate. (a), (b) and (c) Fluorescence excitation and emission spectra of 4MU at....

- AAT Bioquest. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)].

- Creative Enzymes. Fluorometric Enzyme Assays.

- German, L. A. (2012, January 9). Microplate Enzyme Assay Using Fluorescence.

- ResearchGate. The 4-MUC assay for enzyme activity.

- (No Source Found)

- ResearchGate. Standard curve of 4-methylumbelliferone (4-MU) fluorescence.

- (No Source Found)

- (No Source Found)

- (No Source Found)

- Biocompare. (2023, April 4). A Guide to Enzyme Assay Kits.

- (No Source Found)

- Figshare. (2013, August 15). Standard curve of 4-methylumbelliferone (4-MU) fluorescence.

- MedChemExpress. 4-Methylumbelliferyl-α-D-galactopyranoside - Product Data Sheet.

- (No Source Found)

- (No Source Found)

- Creative Biolabs. (2024, July 10). Cellulase Activity Assessment Service.

- G-Biosciences. Fluorescent β-Galactosidase Assay (MUG).

- (No Source Found)

- ResearchGate. (2017, November 22). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside?

- Stemmer, M. (2016, September 20). Protocol for Extracellular Enzyme Assays.

- (No Source Found)

- (No Source Found)

- (No Source Found)

- Bio-Rad. FluorAce™ ß-galactosidase Reporter Assay Kit Instruction Manual.

- (No Source Found)

- Microforum. (2020, May 26). Extinction coefficient & quantum yield units?

Sources

- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 2. nrel.colostate.edu [nrel.colostate.edu]

- 3. biocompare.com [biocompare.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellulase Activity Assessment Service - Creative Biolabs [creative-biolabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. brainly.com [brainly.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]